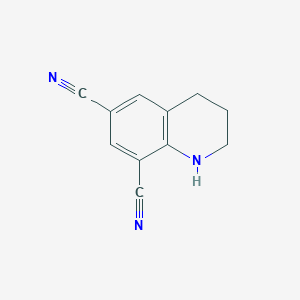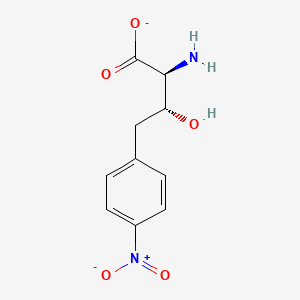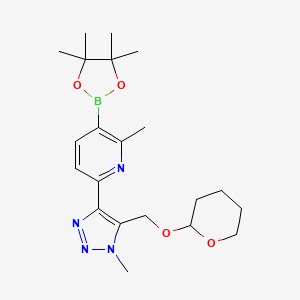
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H9N3. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two cyano groups (-CN) at the 6th and 8th positions of the tetrahydroquinoline ring.
Méthodes De Préparation
The synthesis of 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with acrylonitrile in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The cyano groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinolines .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (RORγ), which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting RORγ activity, the compound can modulate the expression of pro-inflammatory cytokines and other immune-related genes .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline-6-carbonitrile: This compound has a single cyano group and exhibits different chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline: Lacks the cyano groups and has a different mechanism of action and applications.
Quinoline derivatives: These compounds have an aromatic ring and exhibit distinct chemical reactivity and biological activities.
The uniqueness of this compound lies in its dual cyano groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H9N3 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile |
InChI |
InChI=1S/C11H9N3/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5,14H,1-3H2 |
Clé InChI |
PIYUYSIBLLYZJT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC(=C2)C#N)C#N)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)

![methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11825666.png)

![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)
![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)








